molecular formula C7H6F3NO B1599699 4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one CAS No. 749256-84-6

4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B1599699
CAS No.: 749256-84-6
M. Wt: 177.12 g/mol
InChI Key: FIKJHRDIKOQSFG-UHFFFAOYSA-N
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Description

“4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one” is a biochemical used for proteomics research . It has a molecular formula of C7H6F3NO and a molecular weight of 177.12 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a trifluoromethyl group at the 6th position and a methyl group at the 4th position . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as its melting point, boiling point, and density are not specified in the resources I have . These properties can be determined through experimental methods.

Scientific Research Applications

Thermodynamic and Transport Properties

A study focused on pyridinium-based ionic liquids demonstrates the utility of these compounds in understanding thermodynamic and transport properties. The research combines experimental and molecular dynamics studies to explore self-diffusivities, activation energies, volumetric properties, and simulated heat capacities, highlighting their potential in material science applications (Cadena et al., 2006).

High-Performance Materials

Another significant application is in the synthesis of high-performance materials, such as fluorinated pyridine-bridged aromatic poly(ether-imide)s. These materials exhibit excellent thermal properties, mechanical strength, optical transparency, and low dielectric constants, making them suitable for advanced engineering applications (Wang et al., 2008).

Catalysis and Synthesis

Research on solvent-free synthesis of 2,4,6-triarylpyridine derivatives highlights the role of certain pyridine compounds in facilitating catalytic reactions. This method provides an eco-friendly approach to synthesizing biologically and pharmaceutically relevant pyridine derivatives, underlining their importance in organic synthesis (Maleki, 2015).

Water Oxidation Catalysts

A study on Ru complexes for water oxidation where pyridine plays a crucial role in the complex structure demonstrates the application in renewable energy. These complexes show potential in oxygen evolution reactions, essential for water-splitting processes (Zong & Thummel, 2005).

Organic Electronics

In the field of organic electronics, pyridine derivatives have been used to synthesize trifluoromethylated analogues of dihydroorotic acid, showcasing their utility in developing new organic compounds with potential applications in pharmaceuticals and materials science (Sukach et al., 2015).

Properties

IUPAC Name

4-methyl-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-4-2-5(7(8,9)10)11-6(12)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKJHRDIKOQSFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434459
Record name 4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749256-84-6
Record name 4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of crude 4-methyl-6-(trifluoromethyl)-2H-pyran-2-one (28.8 g, 162 mmol) in acetic acid (330 mL) was added ammonium acetate (25.0 g, 324 mmol). The reaction solution was heated at 120° C. over weekend. The solvent was removed in vacuo. The residue was diluted with ethyl acetate and washed with saturated NaHCO3 and brine, dried over Na2SC4, filtered and concentrated. The crude was purified with pad silica gel. The solvent was removed. The solid was washed with 10:1 hexanes/ethyl acetate to give the desired product as white solid. LCMS (M+H)+: 178.0.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one
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Reactant of Route 6
4-Methyl-6-(trifluoromethyl)pyridin-2(1H)-one

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